(4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one
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Overview
Description
(4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is a synthetic organic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring both phenyl and thiophene groups, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one typically involves the condensation of a thiazolidinone derivative with an appropriate aldehyde or ketone. Commonly used methods include:
Condensation Reaction: Reacting thiazolidin-2-one with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization Reaction: Using a cyclization agent like acetic anhydride to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted phenyl or thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: Studies have shown that thiazolidinone derivatives exhibit significant antimicrobial properties.
Anti-inflammatory Activity: Potential use in the development of anti-inflammatory drugs.
Medicine
Anticancer Activity: Research indicates that thiazolidinone derivatives may have anticancer properties, making them candidates for drug development.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of (4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, leading to a biological response. The exact pathways and targets would depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidin-2-one: The parent compound with a simpler structure.
4-Phenylimino-thiazolidin-2-one: Lacks the thiophene group.
5-(Thiophen-2-ylmethylene)-thiazolidin-2-one: Lacks the phenyl group.
Uniqueness
(4Z,5Z)-4-(phenylimino)-5-(thiophen-2-ylmethylene)thiazolidin-2-one is unique due to the presence of both phenyl and thiophene groups, which may confer distinct biological and chemical properties compared to its simpler analogs.
Properties
IUPAC Name |
(5Z)-4-phenylimino-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c17-14-16-13(15-10-5-2-1-3-6-10)12(19-14)9-11-7-4-8-18-11/h1-9H,(H,15,16,17)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFJJAYVEDNOEM-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=CC3=CC=CS3)SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2/C(=C/C3=CC=CS3)/SC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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